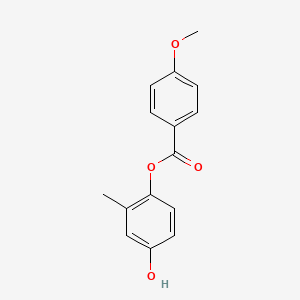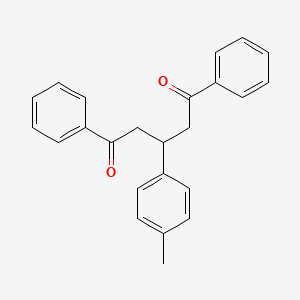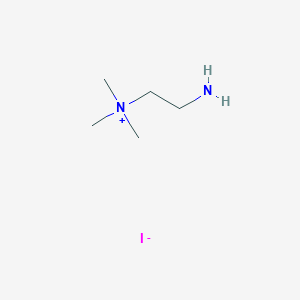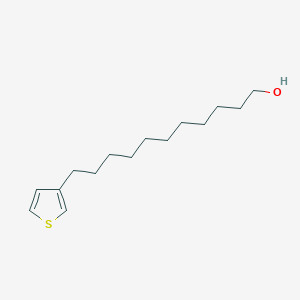
3,5-Diisothiocyanatobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diisothiocyanatobenzamide is an organic compound characterized by the presence of two isothiocyanate groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisothiocyanatobenzamide typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the isothiocyanate groups. The reaction can be represented as follows:
3,5-diaminobenzoic acid+thiophosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diisothiocyanatobenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Diisothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-Diisothiocyanatobenzamide involves the interaction of its isothiocyanate groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with thiol groups in proteins, leading to the modification of protein function and activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diaminobenzoic acid: A precursor in the synthesis of 3,5-Diisothiocyanatobenzamide.
3,5-Difluorobenzenesulfonamide: Shares a similar benzene core but with different functional groups.
3,5-Dinitrocatechol: Another benzene derivative with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of two isothiocyanate groups, which confer specific reactivity and potential for diverse applications. Its ability to form covalent bonds with thiol groups distinguishes it from other benzamide derivatives and makes it particularly useful in biochemical and medicinal research.
Eigenschaften
CAS-Nummer |
133887-90-8 |
|---|---|
Molekularformel |
C9H5N3OS2 |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
3,5-diisothiocyanatobenzamide |
InChI |
InChI=1S/C9H5N3OS2/c10-9(13)6-1-7(11-4-14)3-8(2-6)12-5-15/h1-3H,(H2,10,13) |
InChI-Schlüssel |
JDDXFOKERRTJHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(3-Acetamidopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid](/img/structure/B14279508.png)

![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)





![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)



